molecular formula C7H11NO3 B8437341 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

Cat. No.: B8437341
M. Wt: 157.17 g/mol
InChI Key: QZAMFJOWYBXFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or other oxidized derivatives.

    Reduction: Reduction of the isoxazole ring to form different reduced products.

    Substitution: Substitution reactions at the isoxazole ring or the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oximes, while reduction can produce various reduced isoxazole derivatives .

Scientific Research Applications

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

InChI

InChI=1S/C7H11NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3,9-10H,4H2,1-2H3

InChI Key

QZAMFJOWYBXFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.96 g of ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-5-carboxylate was dissolved in 200 ml of ethanol, and 3.78 g of sodium borohydride was then added. The mixture was stirred at room temperature for 10 hours. After 50 ml of water was added, the reaction mixture was concentrated to 50 ml under reduced pressure. The concentrated solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced-pressure. The residue was subjected to silica gel column chromatography to obtain 6.17 g of [5-(1-hydroxy-1-methylethyl)isoxazol-3-yl]methanol.
Name
ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-5-carboxylate
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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